molecular formula C15H14N2OS2 B2771952 (Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol CAS No. 915186-47-9

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

Cat. No. B2771952
CAS RN: 915186-47-9
M. Wt: 302.41
InChI Key: YLNPRXAMUHNQHZ-NXVVXOECSA-N
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Description

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol, also known as PTET, is a thiazolyl imine compound that has gained attention in recent years due to its potential applications in scientific research. PTET has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antioxidant properties. In

Scientific Research Applications

Synthesis Methodologies

The development of efficient synthetic routes for thiazole and thiophene derivatives is a significant area of research. For instance, Saeed et al. (2013) reported a two-component synthesis of a series of 3-(2-(substituted phenylamino)thiazol-4-yl)-2H-chromen-2-ones, demonstrating a versatile method for constructing complex molecules with potential for further functionalization (Saeed et al., 2013).

Crystal Structure and Coordination Chemistry

The analysis of crystal structures and coordination modes of thiazole derivatives with metals provides insights into their potential applications in materials science and catalysis. Kovalchukova et al. (2017) explored the unusual coordination of a 4-azopyrazol-5-one heterocyclic derivative with metals, shedding light on the structural diversity and potential reactivity of such compounds (Kovalchukova et al., 2017).

Antimicrobial and Antifungal Activities

The search for new antimicrobial and antifungal agents is crucial in addressing the challenge of resistant pathogens. Research on thiazole and thiophene derivatives has shown promise in this area. For example, Verma et al. (2003) synthesized 2-substituted arylamino-4-(2-naphthyl)-thiazol-5-yl-acetic acids and evaluated their antimicrobial activity, contributing to the discovery of new therapeutic agents (Verma et al., 2003).

properties

IUPAC Name

2-(2-phenylimino-4-thiophen-2-yl-1,3-thiazol-3-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2OS2/c18-9-8-17-13(14-7-4-10-19-14)11-20-15(17)16-12-5-2-1-3-6-12/h1-7,10-11,18H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLNPRXAMUHNQHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=CS3)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-2-(2-(phenylimino)-4-(thiophen-2-yl)thiazol-3(2H)-yl)ethanol

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